

# 2-Isobutylthiazole: A Technical Guide to Safety, Toxicity, and GHS Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and regulatory data for **2-Isobutylthiazole** (CAS No. 18640-74-9). The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support its safe handling and use in research and development settings.

# **Chemical Identity and General Information**

**2-IsobutyIthiazole** is a heterocyclic organic compound widely used as a flavoring and fragrance agent.[1] It is known for its distinctive green, earthy aroma reminiscent of tomato leaves.[2][3] As a flavor, it is used to impart savory, vegetable-like notes in a variety of food products.[2]

Table 1: Chemical and Physical Properties



Property	Value	Source(s)
CAS Number	18640-74-9	[1][4]
Molecular Formula	C7H11NS	[4]
Molecular Weight	141.23 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[2]
Density	0.995 g/mL at 25 °C	[5]
Boiling Point	180 °C	[5]
Flash Point	58 °C (136.4 °F) - closed cup	[5]
Solubility	Slightly soluble in water; soluble in fats and ethanol	[1]

#### **GHS Hazard Identification and Classification**

**2-Isobutylthiazole** is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its flammability, acute oral toxicity, and irritant properties.[1][5]

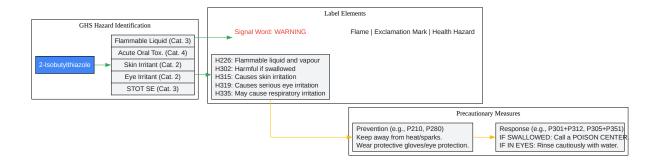
Table 2: GHS Classification for 2-Isobutylthiazole



Hazard Class	Category	Hazard Statement	Source(s)
Flammable Liquids	3	H226: Flammable liquid and vapour	[5]
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[1]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[1][5]
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation	[1][5]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[1][5]

The corresponding GHS label elements include the "Warning" signal word and pictograms for flammable, health hazard/harmful, and irritant.





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GHS Hazard Communication Flowchart for **2-Isobutylthiazole**.

## **Toxicological Profile**

The toxicological data for **2-isobutylthiazole** indicates moderate acute toxicity and irritant properties. Comprehensive data on chronic toxicity, carcinogenicity, and reproductive toxicity are not publicly available; however, the substance has been evaluated by international expert bodies for its use as a flavoring agent.

Table 3: Summary of Toxicological Endpoints



Endpoint	Species	Route	Result	Classificati on	Source(s)
Acute Oral Toxicity	Rat	Oral	LD <sub>50</sub> > 5000 mg/kg (in 50% maize oil)	Category 4 (H302)	[1][6]
Rat	Oral	LD <sub>50</sub> = 20,000 mg/kg (as 5% solution in propylene glycol)	Not Classified (for solution)	[7]	
Acute Dermal Toxicity	Data Not Available	Dermal	-	Not Classified	[2][8]
Acute Inhalation Toxicity	Data Not Available	Inhalation	-	Not Classified	[2][8]
Skin Irritation	Rabbit	Dermal	Irritant	Category 2 (H315)	[1][9][10]
Eye Irritation	Rabbit	Ocular	Irritant	Category 2 (H319)	[1][9][10]
Genotoxicity (Ames Test)	Data Not Publicly Available	In vitro	-	Not Classified	[2][8]
Genotoxicity (Micronucleu s)	Data Not Publicly Available	In vivo	-	Not Classified	[2][8]
Carcinogenici ty	Data Not Available	-	-	Not Classified	[7]
Reproductive Toxicity	Data Not Available	-	-	Not Classified	[2]



Note: The acute oral toxicity values are from limit tests on diluted solutions and do not represent the  $LD_{50}$  of the pure substance. Classification is based on the neat substance.

### **Regulatory Safety Assessments**

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated **2-isobutylthiazole** as a flavoring agent.

- JECFA Evaluation (2002): The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." This evaluation is documented in TRS 913-JECFA 59/65 and the toxicological monograph FAS 50-JECFA 59/265.[1][11][12]
- EFSA Evaluation: **2-Isobutylthiazole** was evaluated as part of Flavouring Group Evaluation 21 (FGE.21).[2][13] The group of thiazoles and related substances was generally considered to be of no safety concern at the estimated levels of dietary intake. For certain related thiazoline compounds, EFSA has previously requested additional genotoxicity data to resolve concerns.[14][15]

These expert evaluations suggest that, based on the available data (including proprietary industry data), the use of **2-isobutylthiazole** as a flavoring agent is safe under current consumption levels.

## **Experimental Protocols**

Detailed experimental protocols for key toxicological assessments are based on internationally recognized OECD guidelines.

### **Acute Oral Toxicity (Limit Test - OECD TG 420)**

This test is used to determine if a substance causes mortality at a defined dose level.

- Animal Model: Healthy, young adult rats (typically Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.[5]
- Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hr light/dark cycle) with access to standard diet and water.
- Procedure:

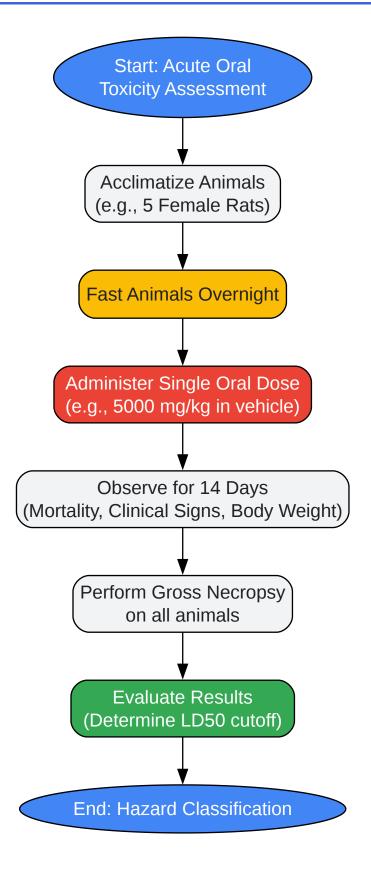
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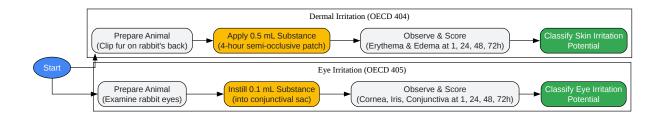


- A group of fasted animals (e.g., 5 rats) is used.
- The test substance is administered in a single dose by oral gavage. For a limit test, a dose
  of 2000 or 5000 mg/kg body weight is used.[5][6] The substance may be diluted in an
  appropriate vehicle (e.g., maize oil).[6]
- Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes over a 14-day period.[16]
- At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
- Interpretation: If three or more animals survive at the 5000 mg/kg dose, the LD<sub>50</sub> is considered to be greater than 5000 mg/kg, and the substance is classified as having low acute oral toxicity.[6]

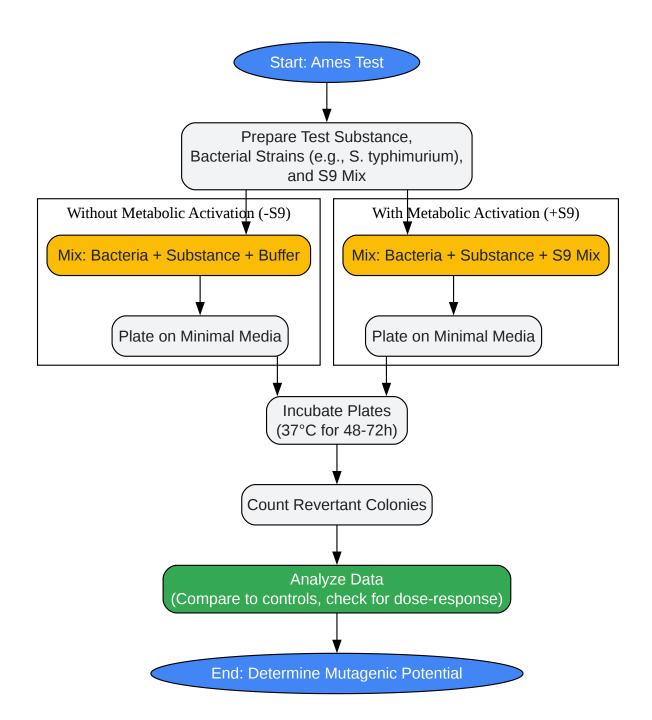




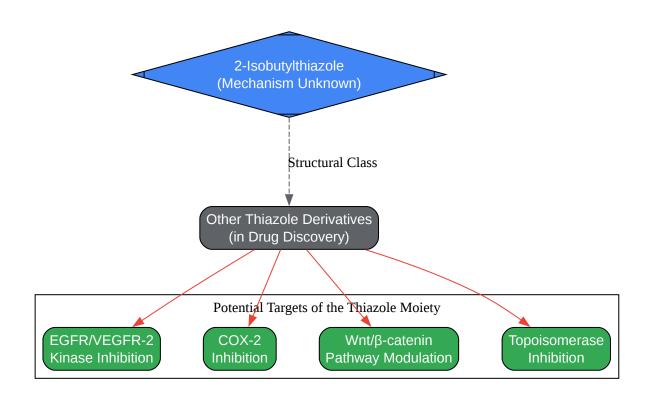












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